

"physical and chemical properties of Vitexin-2"-O-rhamnoside"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vitexin-2"-O-rhamnoside

Cat. No.: B10775695

[Get Quote](#)

Vitexin-2"-O-rhamnoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-2"-O-rhamnoside, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of **Vitexin-2"-O-rhamnoside**, detailed experimental protocols for its analysis, and insights into its biological functions and associated signaling pathways. The information is presented to support further research and development of this promising natural compound.

Chemical and Physical Properties

Vitexin-2"-O-rhamnoside, also known as Apigenin-8-C-glucoside-2"-rhamnoside, is a complex natural molecule with the chemical formula C₂₇H₃₀O₁₄.^[1]^[2]^[3] Its structure consists of the flavone apigenin, C-glycosidically linked to a glucose molecule, which is further O-glycosidically linked to a rhamnose moiety. This unique structure contributes to its specific physical and chemical characteristics.

General Properties

A summary of the key physical and chemical properties of **Vitexin-2"-O-rhamnoside** is presented in the table below, compiled from various sources.

Property	Value	Source(s)
Molecular Formula	C ₂₇ H ₃₀ O ₁₄	[1] [2] [3]
Molecular Weight	578.52 g/mol	[1] [2] [3] [4]
Appearance	Yellow crystalline powder	[5] [6]
Melting Point	209-219 °C	[7]
215 °C	[2] [8]	
Boiling Point	898.8 ± 65.0 °C at 760 mmHg	[2] [9]
Density	1.7 ± 0.1 g/cm ³	[2]
1.74 ± 0.1 g/ml	[8]	
LogP (o/w)	-0.9	[1]
1.860 (est)	[6] [9]	
Purity	≥90% (HPLC)	[5]
≥95%	[10]	
≥98%	[3]	
99.93%	[4]	

Solubility

The solubility of **Vitexin-2"-O-rhamnoside** is a critical factor for its extraction, formulation, and biological activity. It is generally soluble in polar organic solvents and sparingly soluble in aqueous solutions.[\[10\]](#)[\[11\]](#)

Solvent	Solubility	Source(s)
Methanol	Soluble	[4] [6]
Ethanol	91 mg/mL (157.3 mM)	[4]
Pyridine	Soluble	[4]
DMSO	~15 mg/mL	[10] [12]
Dimethylformamide (DMF)	~10 mg/mL	[10] [12]
Water	Slightly soluble	[6]
DMSO:PBS (pH 7.2) (1:1)	~0.5 mg/mL	[10] [12]

Spectroscopic Data

The structural elucidation of **Vitexin-2"-O-rhamnoside** has been achieved through various spectroscopic techniques.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of **Vitexin-2"-O-rhamnoside** exhibits characteristic absorption maxima.

λ_{max} (nm)	Source(s)
215, 271, 332	[10] [12]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. Key absorption peaks for **Vitexin-2"-O-rhamnoside** have been reported.[\[13\]](#)

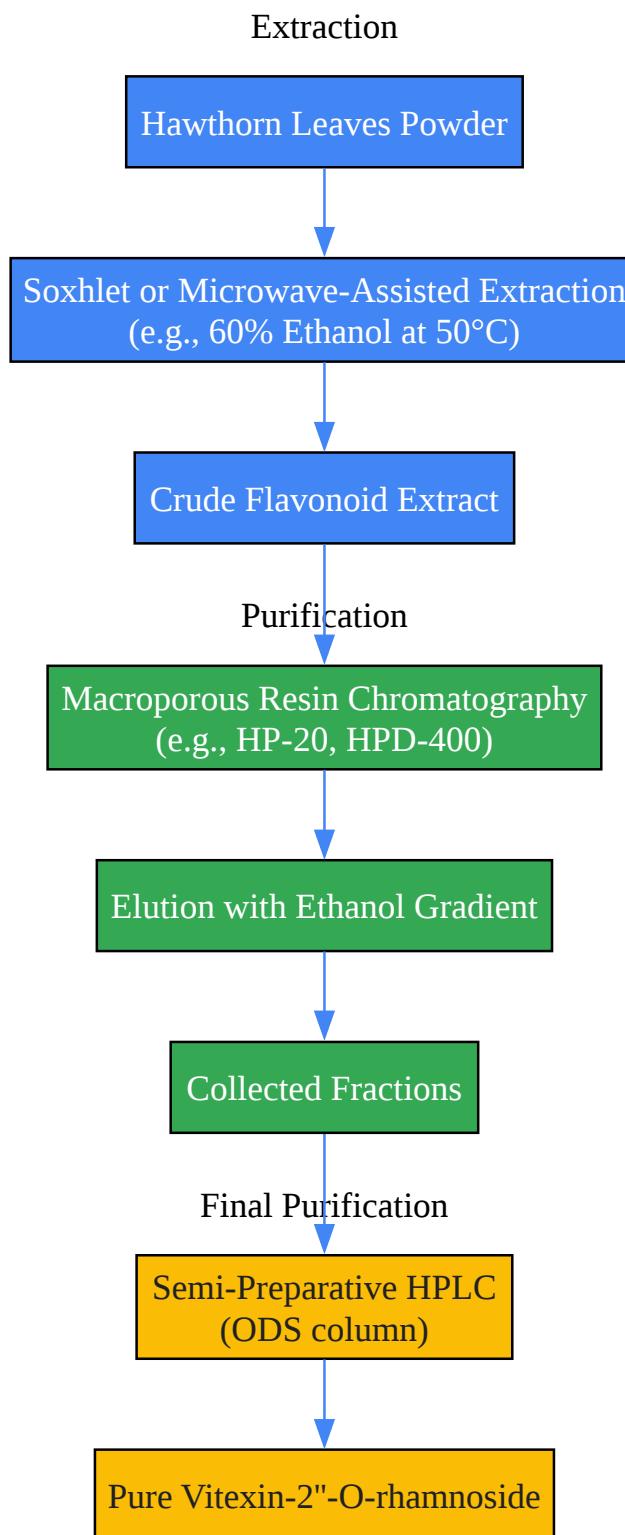
Wavenumber (cm ⁻¹)	Bond Vibration
3273.2	C-H bond stretching
2925.5	Antisymmetric stretching vibration of the methylene C-H bond
1599	C-C stretching
1021.9	C-O bond stretching

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of **Vitexin-2"-O-rhamnoside**.

Technique	Ion Mode	Precursor Ion (m/z)	Major Fragment Ions (m/z)	Source(s)
ESI-MS/MS	Positive	579.1708 [M+H] ⁺	433.1, 415.1, 313.1	[1]
ESI-MS/MS	Negative	577.1563 [M-H] ⁻	413, 293, 457.1	[1]
UPLC-ESI-MS/MS	Positive	579	433	[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy


NMR spectroscopy is essential for the detailed structural analysis of **Vitexin-2"-O-rhamnoside**. While a complete, assigned dataset is not available in a single public source, various studies have utilized ¹H and ¹³C NMR for its characterization.[15][16]

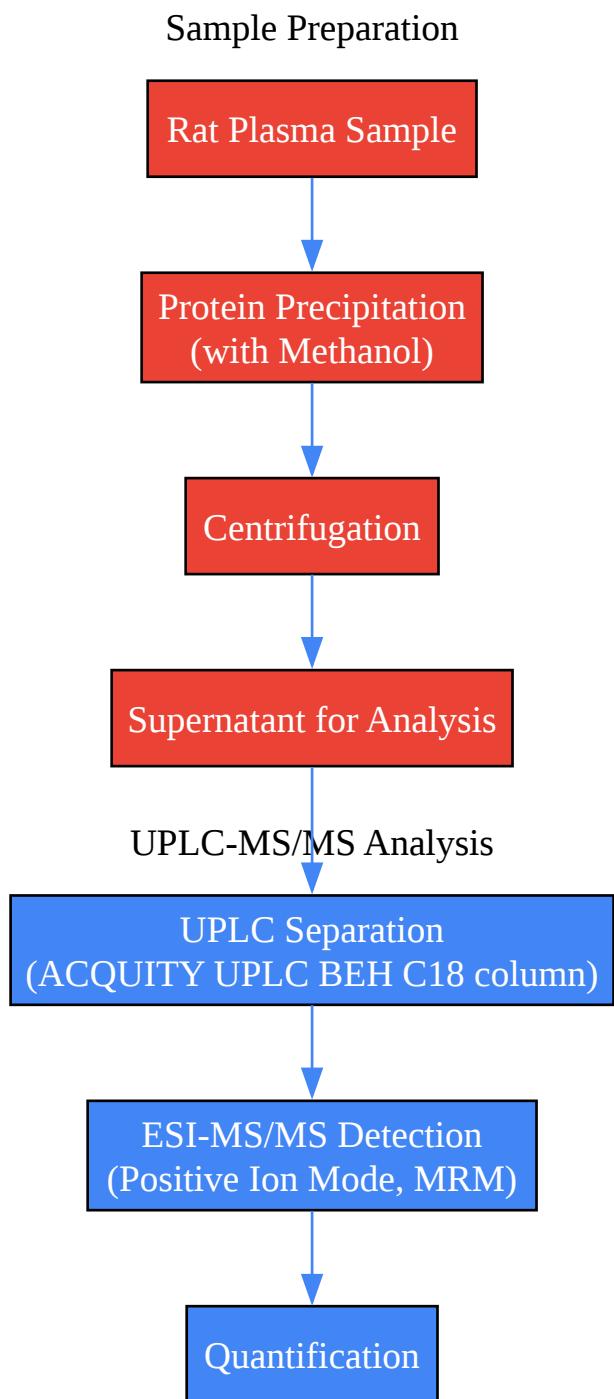
Experimental Protocols

This section outlines methodologies for the isolation, purification, and analysis of **Vitexin-2"-O-rhamnoside**.

Isolation and Purification from Plant Material

Vitexin-2"-O-rhamnoside is commonly isolated from the leaves of *Crataegus* species (hawthorn).[\[2\]](#)[\[17\]](#)

[Click to download full resolution via product page](#)


Caption: General workflow for the isolation and purification of **Vitexin-2''-O-rhamnoside**.

Methodology:

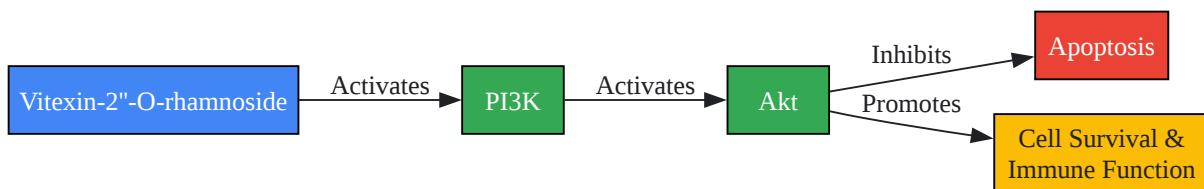
- Extraction: Powdered plant material (e.g., hawthorn leaves) is extracted using a suitable solvent system, such as 60% ethanol, often with the aid of heating or microwave assistance to improve efficiency.[13][18]
- Initial Purification: The crude extract is subjected to macroporous resin chromatography. The column is washed to remove impurities, and the flavonoids are then eluted with an ethanol gradient.[13][17] The HPD-400 resin has shown good adsorption and desorption capacities for this purpose.[17]
- Final Purification: The enriched fractions are further purified using semi-preparative high-performance liquid chromatography (HPLC) with a C18 column to yield highly pure **Vitexin-2"-O-rhamnoside**.[13]

Quantification in Biological Samples (Rat Plasma)

A rapid and sensitive UPLC-ESI-MS/MS method has been developed for the pharmacokinetic study of **Vitexin-2"-O-rhamnoside** in rat plasma.[14]

Caption: Workflow for the quantification of **Vitexin-2''-O-rhamnoside** in rat plasma.

Methodology:


- Sample Preparation: Proteins in the plasma sample are precipitated by adding methanol. The mixture is then centrifuged, and the supernatant is collected for analysis.[14]
- Chromatographic Separation: The separation is performed on a UPLC system equipped with a C18 column using a gradient elution with a mobile phase of acetonitrile and water (containing 0.1% formic acid).[14]
- Mass Spectrometric Detection: Detection is carried out using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM). The transition m/z 579 → 433 is monitored for quantification.[14]

Biological Activity and Signaling Pathways

Vitexin-2"-O-rhamnoside exhibits a range of biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects.[11][19][20] It has been shown to protect against oxidative stress and modulate immune responses.[2][21]

PI3K/Akt Signaling Pathway Modulation

One of the key mechanisms of action for **Vitexin-2"-O-rhamnoside** involves the modulation of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and apoptosis.[20] In studies with cyclophosphamide-treated mice, **Vitexin-2"-O-rhamnoside** was found to improve immunosuppression by increasing the phosphorylation levels of PI3K and Akt. [20][22]

[Click to download full resolution via product page](#)

Caption: **Vitexin-2"-O-rhamnoside**'s modulation of the PI3K/Akt signaling pathway.

This activation of the PI3K/Akt pathway leads to the inhibition of apoptosis and the promotion of cell survival and enhanced immune function.[20]

Antioxidant and Anti-apoptotic Effects

Vitexin-2"-O-rhamnoside has demonstrated protective effects against hydrogen peroxide (H_2O_2)-mediated oxidative stress and apoptosis in human adipose-derived stem cells.[21] It has been shown to ameliorate toxicity, reduce nuclear condensation, and decrease caspase-3 activity.[21]

Conclusion

Vitexin-2"-O-rhamnoside is a flavonoid glycoside with well-characterized physical and chemical properties and significant therapeutic potential. The experimental protocols for its isolation, purification, and analysis are well-established, facilitating further research. Its ability to modulate key signaling pathways, such as the PI3K/Akt pathway, underscores its potential for development as a therapeutic agent for conditions involving oxidative stress and immune dysregulation. This guide provides a solid foundation for scientists and researchers to explore the full potential of this valuable natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vitexin-2"-O-rhamnoside | C27H30O14 | CID 20055288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. scbt.com [scbt.com]
- 4. Vitexin-2"-O-rhamnoside | TargetMol [targetmol.com]
- 5. markherb.com [markherb.com]
- 6. Vitexin-2-O-rhamnoside | 64820-99-1 [chemicalbook.com]
- 7. 64820-99-1 Vitexin-2-O-rhamnoside AKSci X1248 [aksci.com]
- 8. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]

- 9. China Vitexin-2-O-rhamnoside Manufacturers Suppliers Factory - Buy Vitexin-2-O-rhamnoside [runyuherb.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. CAS 64820-99-1: Vitexin 2"-O-rhamnoside | CymitQuimica [cymitquimica.com]
- 12. Vitexin 2-O-rhamnoside | CAS 64820-99-1 | Cayman Chemical | Biomol.com [biomol.com]
- 13. Encapsulation of vitexin-rhamnoside based on zein/pectin nanoparticles improved its stability and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of vitexin-2"-O-rhamnoside in rat plasma by ultra-performance liquid chromatography electrospray ionization tandem mass spectrometry and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vitexin-2-O-rhamnoside(64820-99-1) 1H NMR spectrum [chemicalbook.com]
- 16. NP-MRD: Showing NP-Card for Vitexin 2"-O-rhamnoside (NP0044061) [np-mrd.org]
- 17. Separation of vitexin-4"-O-glucoside and vitexin-2"-O-rhamnoside from hawthorn leaves extracts using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. Vitexin-2-O-rhamnoside | 64820-99-1 | OV08033 | Biosynth [biosynth.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Vitexin-2"-O-rhamnoside | CAS:64820-99-1 | Manufacturer ChemFaces [chemfaces.com]
- 22. Vitexin-2-O-rhamnoside improves immunosuppression, oxidative stress, and phosphorylation of PI3K/Akt signal pathway in cyclophosphamide treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["physical and chemical properties of Vitexin-2"-O-rhamnoside"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10775695#physical-and-chemical-properties-of-vitexin-2-o-rhamnoside>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com